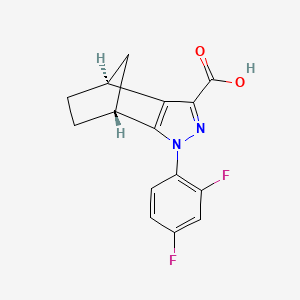
Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid (Racemic Mixture)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid (Racemic Mixture) is an intermediate compound in the synthesis of Tedalinab, a cannabinoid receptor modulator. This compound is particularly useful in the treatment of non-immediate type allergic diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid involves multiple steps. The starting material is typically a substituted indazole derivative, which undergoes a series of reactions including halogenation, amide formation, and carboxylation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid is scaled up using batch or continuous flow reactors. The process is optimized to minimize waste and maximize efficiency. Key parameters such as reaction time, temperature, and solvent choice are carefully controlled to ensure consistent product quality.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amide or carboxylic acid groups can be modified using various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with cannabinoid receptors.
Medicine: Investigated for its potential therapeutic effects in treating allergic diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid involves its interaction with cannabinoid receptors. It modulates the activity of these receptors, which are involved in various physiological processes such as immune response and inflammation. The molecular targets include CB1 and CB2 receptors, and the pathways involved are related to the endocannabinoid system.
Comparaison Avec Des Composés Similaires
Tedalinab: The parent compound, which is a more potent cannabinoid receptor modulator.
Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid (Non-Racemic): A non-racemic version with potentially different pharmacological properties.
Uniqueness: Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid (Racemic Mixture) is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to its analogs. Its racemic nature means it contains equal amounts of both enantiomers, which can influence its overall biological activity.
Propriétés
Formule moléculaire |
C15H12F2N2O2 |
|---|---|
Poids moléculaire |
290.26 g/mol |
Nom IUPAC |
(1R,7S)-3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxylic acid |
InChI |
InChI=1S/C15H12F2N2O2/c16-9-3-4-11(10(17)6-9)19-14-8-2-1-7(5-8)12(14)13(18-19)15(20)21/h3-4,6-8H,1-2,5H2,(H,20,21)/t7-,8+/m0/s1 |
Clé InChI |
DVMBPUPTWMWMQO-JGVFFNPUSA-N |
SMILES isomérique |
C1C[C@@H]2C[C@H]1C3=C2N(N=C3C(=O)O)C4=C(C=C(C=C4)F)F |
SMILES canonique |
C1CC2CC1C3=C2N(N=C3C(=O)O)C4=C(C=C(C=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-N-[(1R)-3-[[3-methyl-1-[(3S,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide](/img/structure/B13847906.png)


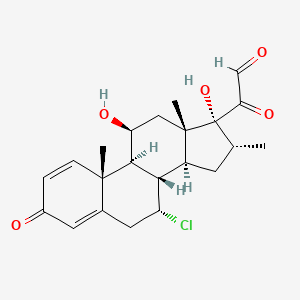
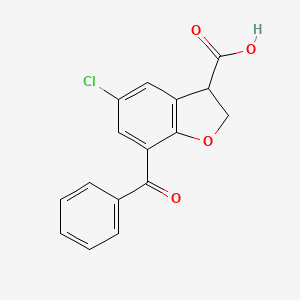
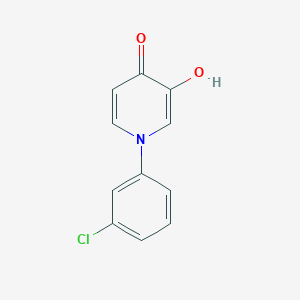
![Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide](/img/structure/B13847947.png)

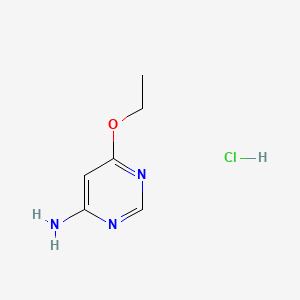

![1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrazol-1-yl]piperidine-d3](/img/structure/B13847956.png)
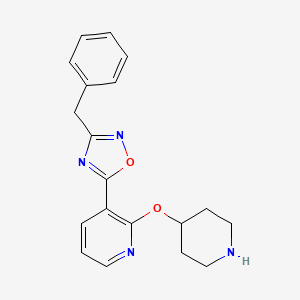
![[4-hydroxy-2-methoxy-6-[(Z)-pentadec-9-enyl]phenyl] acetate](/img/structure/B13847974.png)

